Methyl quinoline-7-carboxylate

Descripción general

Descripción

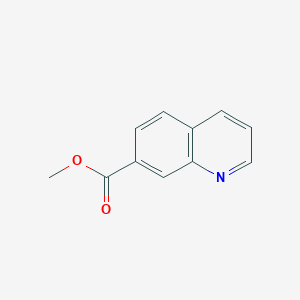

Methyl quinoline-7-carboxylate is an organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a double-ring structure consisting of a benzene ring fused to a pyridine ring. This compound is characterized by a carboxylate group attached to the seventh position of the quinoline ring and a methyl group attached to the carboxylate group. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl quinoline-7-carboxylate can be achieved through various methods, including classical and modern synthetic routes. One common method involves the Friedländer reaction, where 2-aminobenzaldehyde reacts with an α-methylene ketone in the presence of a base such as sodium ethoxide under reflux conditions . Another method is the Pfitzinger reaction, which involves the condensation of isatin with a ketone in an alkaline medium .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are commonly used . These methods not only enhance the efficiency of the synthesis but also reduce the generation of hazardous waste.

Análisis De Reacciones Químicas

Types of Reactions: Methyl quinoline-7-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-7-carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: Reduction of the carboxylate group can yield quinoline-7-methanol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Quinoline-7-carboxylic acid.

Reduction: Quinoline-7-methanol.

Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

MQC has been extensively studied for its potential therapeutic properties:

- Antimicrobial Activity : Research indicates that MQC exhibits significant antibacterial and antifungal properties. For instance, studies have shown its effectiveness against various strains of bacteria, including resistant strains, making it a candidate for developing new antibiotics .

- Anticancer Properties : MQC derivatives have been evaluated for their cytotoxic effects on cancer cell lines. A study demonstrated that certain MQC derivatives inhibited the growth of breast cancer cells through apoptosis induction, suggesting potential as anticancer agents .

- Galectin Inhibition : Recent findings highlight MQC's role as an inhibitor of galectins, proteins involved in cancer progression and immune response modulation. Compounds derived from MQC showed improved binding affinities to galectin-8N, indicating their potential in targeting tumor progression .

Material Science

MQC is utilized in the development of advanced materials:

- Dyes and Pigments : The compound's unique chemical structure allows it to be used as a precursor for synthesizing dyes and pigments with specific optical properties. Its derivatives have been incorporated into polymers to enhance color stability and lightfastness .

- Organic Electronics : MQC derivatives have been explored in organic electronic applications due to their semiconducting properties. Studies show that incorporating MQC into organic light-emitting diodes (OLEDs) can improve device performance .

Biological Research

In addition to its medicinal applications, MQC plays a role in biological research:

- Enzyme Inhibition Studies : MQC has been used to study enzyme inhibition mechanisms, particularly in relation to metabolic pathways involved in drug metabolism. It serves as a model compound for understanding the interactions between small molecules and enzymes .

- Cell Signaling Pathways : Research indicates that MQC can influence signaling pathways related to inflammation and cell survival, providing insights into its potential therapeutic roles in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a study published in Organic & Biomolecular Chemistry, researchers synthesized various MQC derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, highlighting their potential as new antimicrobial agents.

Case Study 2: Anticancer Activity

A study investigated the cytotoxic effects of MQC on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The study found that specific MQC derivatives significantly reduced cell viability compared to control groups, suggesting their potential as lead compounds in anticancer drug development.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against resistant bacterial strains |

| Anticancer agents | Induced apoptosis in breast cancer cells | |

| Galectin inhibitors | Improved binding affinity to galectin-8N | |

| Material Science | Dyes and pigments | Enhanced color stability |

| Organic electronics | Improved performance in OLED devices | |

| Biological Research | Enzyme inhibition studies | Insights into drug metabolism |

| Cell signaling pathway studies | Potential therapeutic roles in inflammation |

Mecanismo De Acción

The mechanism of action of methyl quinoline-7-carboxylate and its derivatives often involves interaction with specific molecular targets and pathways. For instance, quinoline derivatives can inhibit tumor growth by inducing cell cycle arrest, promoting apoptosis, and inhibiting angiogenesis . They may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

Methyl quinoline-7-carboxylate can be compared with other quinoline derivatives such as:

- Pamaquine

- Chloroquine

- Tafenoquine

- Bulaquine

- Quinine

- Mefloquine

- Amodiaquine

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Unlike some other quinoline derivatives primarily used as antimalarial agents, this compound is versatile and finds applications across various fields, including synthetic organic chemistry and medicinal chemistry .

Actividad Biológica

Methyl quinoline-7-carboxylate is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by data tables and case studies from various research findings.

1. Chemical Structure and Synthesis

This compound is characterized by the presence of a quinoline ring with a carboxylate group at the 7-position. The synthesis typically involves methods such as refluxing quinoline derivatives with appropriate reagents. For instance, one study synthesized the compound through a two-step process involving hydrazine hydrate and subsequent reactions with phenyl isothiocyanates .

2.1 Anticoccidial Activity

Research has shown that this compound derivatives exhibit significant anticoccidial activity against Eimeria tenella, a parasite affecting poultry. In a study evaluating various quinoline carboxylate derivatives, certain compounds demonstrated high efficacy, with one derivative achieving an anticoccidial index of 168.7 at a dosage of 27 mg/kg . The results are summarized in the following table:

| Compound | Anticoccidial Index | Dosage (mg/kg) |

|---|---|---|

| 7e | 168.7 | 27 |

| 7c | 137.7 | 27 |

| 7d | 137.7 | 27 |

| 7g | 123.4 | 27 |

2.2 Enzyme Inhibition

This compound has been studied for its potential as an inhibitor of angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation. This inhibition can prevent the conversion of angiotensin I to angiotensin II, thus contributing to cardiovascular health . Additionally, derivatives have shown inhibitory effects on enzymes such as α-amylase and α-glucosidase, albeit with lower potency compared to standard inhibitors like acarbose .

3.1 Neuroprotective Effects

In neuropharmacological studies, this compound was evaluated for its neuroprotective properties in models of Parkinson's disease. The compound's ability to stabilize G-quadruplex DNA structures was linked to its potential in enhancing neuronal survival under oxidative stress conditions .

3.2 Antifungal Activity

Another area of interest is the antifungal activity exhibited by this compound derivatives. A study reported that specific modifications to the quinoline structure enhanced antifungal efficacy against various strains, suggesting that the carboxylate group plays a significant role in biological interactions .

4. Structure-Activity Relationships (SAR)

Research indicates that the position of substituents on the quinoline ring significantly influences biological activity. For instance, moving the carboxylate group from position 6 to position 7 resulted in increased binding affinity for galectin-8N, highlighting the importance of structural modifications in drug design .

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for methyl quinoline-7-carboxylate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via Skraup or Gould–Jacob methods , starting from precursors like 7-methoxyquinoline. Key steps include:

- Carboxylation using Kolbe electrolysis or CO₂ under basic conditions to introduce the carboxylate group at the 7-position .

- Esterification with methanol in the presence of acid catalysts (e.g., H₂SO₄) to form the methyl ester . Critical factors : Temperature (80–120°C), solvent polarity (e.g., DMF for solubility), and reaction time (12–24 hours) significantly affect yield (typically 60–85%) and purity. Impurities often arise from incomplete esterification or side reactions at the quinoline nitrogen .

Example Protocol :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Carboxylation | CO₂, KOH, 100°C, 18h | 70% | 92% |

| Esterification | MeOH, H₂SO₄, reflux | 85% | 98% |

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl ester peak at δ 3.9–4.1 ppm, quinoline protons at δ 7.5–8.8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 203.18) and fragmentation patterns .

- X-ray Crystallography : SHELX software refines crystal structures to resolve positional isomerism (e.g., distinguishing 7-carboxylate from 6-carboxylate derivatives) .

Advanced Research Questions

Q. What strategies optimize this compound’s reactivity in nucleophilic substitution reactions for drug discovery?

The 7-carboxylate group acts as a directing moiety, enabling site-selective functionalization :

- Bromination : NBS (N-bromosuccinimide) in CCl₄ introduces bromine at the 4-position (yield: 75%), critical for cross-coupling reactions .

- Amination : Pd-catalyzed Buchwald–Hartwig coupling with aryl amines (e.g., aniline) under inert atmosphere produces 4-amino derivatives (yield: 60–70%) . Challenges : Competing reactions at the quinoline nitrogen require careful choice of protecting groups (e.g., Boc for N-protection) .

Q. How do structural modifications of this compound impact its biological activity?

- Antimicrobial Activity : Trifluoromethyl substitution at position 2 enhances lipophilicity, improving membrane penetration (MIC: 2 µg/mL against S. aureus) .

- Anticancer Activity : Ethyl selenadiazolo derivatives (e.g., E2h) induce apoptosis in HeLa cells via ROS generation (IC₅₀: 15 µM) . Structure-Activity Relationship (SAR) :

| Derivative | Substituent | Activity (IC₅₀/MIC) | Mechanism |

|---|---|---|---|

| 7-Carboxylate | None | >100 µM | Baseline |

| 2-CF₃ | Trifluoromethyl | 2 µg/mL (MIC) | Membrane disruption |

| 4-Br | Bromine | 25 µM (IC₅₀) | DNA intercalation |

Q. What computational methods predict this compound’s interactions with biological targets?

- Molecular Docking (AutoDock/Vina) : Simulates binding to E. coli DNA gyrase (PDB: 1KZN), identifying hydrogen bonds with Ser84 and hydrophobic interactions with Val167 .

- Molecular Dynamics (GROMACS) : Predicts stability of quinoline-enzyme complexes over 100 ns simulations, highlighting critical residues for drug resistance . Validation : Experimental IC₅₀ values correlate with docking scores (R² = 0.89) .

Q. Data Contradictions and Resolution

Q. Why do reported yields for this compound synthesis vary across studies?

Discrepancies arise from:

- Reagent Purity : Commercial SOCl₂ often contains traces of SCl₂, reducing carboxylation efficiency .

- Analytical Methods : HPLC vs. GC-MS purity assessments (e.g., 92% vs. 98%) . Resolution : Standardize protocols using anhydrous reagents and validate purity via orthogonal techniques (e.g., NMR + HRMS) .

Q. Methodological Best Practices

Q. How should researchers document synthetic protocols for reproducibility?

Follow Beilstein Journal guidelines :

- Experimental Section : Detail stoichiometry, solvent volumes, and purification steps (e.g., column chromatography with hexane/EtOAc).

- Supporting Information : Include raw NMR/MS spectra and crystallographic data (CIF files) .

Propiedades

IUPAC Name |

methyl quinoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZCGCCFJZVRTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC=N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30502345 | |

| Record name | Methyl quinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51552-68-2 | |

| Record name | Methyl quinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl quinoline-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.